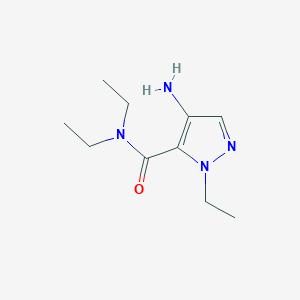

4-Amino-N,n,1-triethyl-1H-pyrazole-5-carboxamide

Description

4-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide (CAS: 1465474-29-6) is a pyrazole-derived carboxamide with the molecular formula C₁₀H₁₈N₄O and a molar mass of 210.28 g/mol. Its structure features a pyrazole core substituted with amino, triethyl, and carboxamide groups. Key physicochemical properties include a predicted density of 1.15 g/cm³, boiling point of 398.2°C, and pKa of 2.48, indicating moderate lipophilicity and weak acidity .

Properties

IUPAC Name |

4-amino-N,N,2-triethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)9-8(11)7-12-14(9)6-3/h7H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOATXNLBJTXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,n,1-triethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-amino-1H-pyrazole-5-carboxamide with triethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,n,1-triethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

4-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural characteristics allow it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules used in drug development.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in targeting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Compounds derived from this pyrazole have shown promising results as pan-FGFR inhibitors, demonstrating nanomolar activity against various FGFRs and effectively suppressing the proliferation of cancer cell lines .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. For instance, compounds related to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation and pain management .

Biological Applications

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation .

Neuroprotective Effects

Recent findings suggest that pyrazole derivatives can protect neuronal cells from oxidative stress and inflammation, making them potential candidates for treating neurodegenerative diseases like Alzheimer's . The ability to modulate glial cell activity further supports their role in neuroprotection.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups. The characterization of these compounds is essential for confirming their structures and understanding their reactivity profiles.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Utilizes the reactivity of amino groups to form new bonds with electrophiles. |

| Condensation Reactions | Involves the reaction of hydrazides with carbonyl compounds to form pyrazole derivatives. |

| Functional Group Modification | Allows for the introduction of substituents that enhance biological activity or solubility. |

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

- Cancer Research : A study demonstrated that derivatives of this compound inhibited FGFRs effectively, leading to reduced tumor growth in xenograft models .

- Inflammation Models : In vivo studies have shown that these compounds can significantly reduce inflammatory markers in animal models of arthritis .

Mechanism of Action

The mechanism of action of 4-Amino-N,n,1-triethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 4-Amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide, differing primarily in substituents and functional groups.

4-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

- Molecular Formula : C₇H₁₂N₄O

- Molar Mass : 168.20 g/mol

- Key Differences: Replaces triethyl groups with trimethyl groups, reducing steric bulk and lipophilicity. Lower molecular weight and simpler alkyl chains may enhance aqueous solubility compared to the triethyl analog. Limited bioactivity data available; primarily studied for structural benchmarking .

4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide

- Molecular Formula : C₈H₁₃FN₄O

- Molar Mass : 200.22 g/mol

- Fluorine substitution often enhances bioavailability and target binding in drug candidates. No reported synthesis yields or biological activity, but fluoroalkyl groups are common in CNS-targeting agents .

4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide

- Molecular Formula : C₈H₁₄N₄O

- Molar Mass : 182.23 g/mol

- Key Differences :

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

- Example Compound: 3a (CAS: Not available)

- Molecular Formula : C₂₁H₁₅ClN₆O

- Molar Mass : 403.1 g/mol

- Key Differences: Contains chloro and cyano substituents, enhancing electrophilicity and reactivity. Synthesized via EDCI/HOBt-mediated coupling with yields up to 71% (e.g., compound 3d) . Higher melting points (e.g., 181–183°C for 3d) compared to non-halogenated analogs, suggesting stronger intermolecular forces .

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Melting Point (°C) | Yield (%) | Notable Properties |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₈N₄O | 210.28 | Triethyl, amino, carboxamide | N/A | N/A | High lipophilicity, weak acidity |

| 4-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide | C₇H₁₂N₄O | 168.20 | Trimethyl, amino, carboxamide | N/A | N/A | Improved solubility |

| 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide | C₈H₁₃FN₄O | 200.22 | 2-fluoroethyl, dimethyl | N/A | N/A | Enhanced metabolic stability |

| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3d) | C₂₁H₁₄ClFN₆O | 421.0 | Chloro, cyano, phenyl | 181–183 | 71 | High reactivity, strong crystallinity |

Biological Activity

4-Amino-N,n,1-triethyl-1H-pyrazole-5-carboxamide, also known by its CAS number 1465474-29-6, is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an amino group and a carboxamide functional group, which are critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an anti-cancer agent and its interactions with specific enzymes and receptors.

1. Anticancer Activity

A recent study highlighted the compound's ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several types of cancer. The compound demonstrated nanomolar activity against various FGFRs, indicating its potential as a therapeutic agent in cancer treatment. For instance, it showed IC50 values of approximately 46 nM for FGFR1 and 41 nM for FGFR2 in biochemical assays .

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on certain enzymes. In particular, studies have focused on its action against cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Preliminary findings suggest that derivatives of pyrazole compounds can effectively suppress COX-2 activity, which is crucial for developing anti-inflammatory drugs .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the amino and carboxamide groups allows for hydrogen bonding and other interactions that can modulate the activity of these targets.

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N,N,1-triethyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or diketones under basic conditions. For example, hydrazine reacts with ethyl acetoacetate in ethanol with NaOH to form the pyrazole core. The triethyl substituents are introduced via alkylation using ethyl halides or through nucleophilic substitution . Temperature control (60–80°C) and solvent polarity (e.g., DMF or THF) significantly affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and purity. For example, the amino proton appears as a singlet near δ 5.5 ppm, while ethyl groups show characteristic triplet/multiplet patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHNO) with an exact mass of 197.1402 Da .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~3350 cm (N-H stretch) confirm functional groups .

Q. What are the key reactivity patterns of the amino and carboxamide groups in this compound?

- Methodology :

- The amino group undergoes diazotization with nitrous acid, enabling coupling reactions for heterocyclic extensions.

- The carboxamide group participates in hydrolysis (acid/base-mediated) to yield carboxylic acid derivatives. Reactivity can be modulated using protecting groups (e.g., Boc for amines) during multi-step syntheses .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and reduce byproducts?

- Methodology :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to conventional heating .

- Flow Chemistry : Enables continuous production with precise temperature control, minimizing side reactions like over-alkylation .

- Catalyst Screening : Pd/C or Ni catalysts enhance alkylation efficiency, reducing ethyl halide waste .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodology :

- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., rotameric equilibria) causing peak splitting .

- Computational DFT Studies : Gaussian software calculates expected chemical shifts, cross-validating experimental data. Discrepancies >0.5 ppm suggest impurities or tautomeric forms .

- 2D NMR Techniques (COSY, HSQC): Resolve overlapping signals by correlating - couplings .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking (AutoDock Vina) : Screens against kinase or GPCR targets using the PyMOL-visualized binding poses. The carboxamide group often forms hydrogen bonds with active-site residues .

- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns trajectories, evaluating RMSD and free energy (MM-PBSA) .

Q. How does the compound’s electronic structure influence its spectroscopic and catalytic properties?

- Methodology :

- UV-Vis Spectroscopy : TD-DFT calculations (e.g., B3LYP/6-311++G**) correlate experimental λ (~270 nm) with HOMO-LUMO gaps (~4.1 eV) .

- Electrochemical Analysis : Cyclic voltammetry in acetonitrile reveals oxidation peaks at +1.2 V (vs. Ag/AgCl), indicating electron-donating amino groups stabilize radical intermediates .

Q. What strategies are used to study its biological interactions (e.g., protein binding)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) with immobilized proteins like albumin .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.